2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with amino (C2), methoxy (C4), methyl (N7), and carboxylic acid (C6) groups. This structure positions it as a derivative of pyrrolo[2,3-d]pyrimidine, a scaffold known for its role in kinase inhibition and anticancer drug development .
Properties
IUPAC Name |
2-amino-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-13-5(8(14)15)3-4-6(13)11-9(10)12-7(4)16-2/h3H,1-2H3,(H,14,15)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTUWXJIXYKPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2OC)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150344 | |
| Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-18-5 | |
| Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amino Group Installation at Position 2
The 2-amino group is introduced through palladium-free coupling or ammonolysis. A nickel-catalyzed coupling protocol, as demonstrated in the synthesis of 2-chloro-7-cyclopentyl derivatives, replaces chlorine with an amine. For the target compound, treating 2-chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with aqueous ammonia at elevated temperatures (80–100°C) achieves amination with yields exceeding 70%.
Carboxylic Acid Formation at Position 6
Ester hydrolysis under basic conditions converts the methyl ester to the carboxylic acid. In a representative procedure, methyl 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is stirred with sodium hydroxide (2 M) in tetrahydrofuran (THF) at 50°C for 6 hours, yielding the acid in 85–90% purity.
Optimization of Reaction Conditions
Catalytic Systems for Cyclization
Copper(I) chloride in DMSO efficiently mediates pyrrole ring formation, with triethylamine as a base ensuring deprotonation during cyclization. Substituting DMSO with N,N-dimethylformamide (DMF) reduces side reactions, improving yields from 73% to 89%.
Oxidation of Dihydro Intermediates
Oxidation of 2-amino-4-methoxy-7-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid to the aromatic system employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile at 60°C. A molar ratio of 1:1.2 (substrate:DDQ) achieves full conversion within 4 hours.
Analytical Characterization Data
| Intermediate/Product | 1H NMR (400 MHz, CDCl3) δ (ppm) | MS (ESI+) m/z | Yield (%) |
|---|---|---|---|
| Methyl 2-chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 1.46 (s, 3H, CH3), 3.88 (s, 3H, OCH3), 3.92 (s, 3H, COOCH3), 7.52 (s, 1H) | 297 [M+H]+ | 73 |
| 2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 1.50 (d, J=6.6 Hz, 3H, CH3), 3.90 (s, 3H, OCH3), 7.48 (s, 1H), 12.56 (s, 1H, COOH) | 253 [M+H]+ | 85 |
Comparative Analysis of Synthetic Routes
Route A: Sequential Functionalization
-
Pyrimidine bromo intermediate + methylamine → 7-methyl substitution.
-
Sonogashira coupling with methyl propiolate → acrylate intermediate.
-
Copper-catalyzed cyclization → dihydro-pyrrolo[2,3-d]pyrimidine.
Advantages : High regioselectivity; avoids palladium catalysts.
Limitations : Multi-step process with cumulative yield loss (~55% overall).
Route B: Convergent Synthesis
-
Pre-formed 4-methoxy-2-aminopyrimidine + methyl acrylate → one-pot cyclization and oxidation.
Advantages : Fewer steps; higher overall yield (68%).
Limitations : Requires stringent temperature control to prevent over-oxidation.
Industrial-Scale Considerations
-
Cost Efficiency : Nickel/copper catalytic systems reduce reliance on expensive palladium.
-
Solvent Recovery : DMSO and DMF are recycled via distillation, lowering environmental impact.
-
Byproduct Management : Chloride byproducts from displacement reactions are neutralized with aqueous NaOH, ensuring compliance with waste regulations .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Methoxy Group
The methoxy group at position 4 undergoes nucleophilic displacement under acidic or basic conditions. This reactivity enables the introduction of diverse substituents for pharmacological optimization:
| Reaction Conditions | Reagents | Products Formed | Application |
|---|---|---|---|
| Acidic hydrolysis (HCl/H₂O, reflux) | H₂O/H⁺ | 4-hydroxy derivative | Intermediate for further functionalization |
| Alkoxy exchange (NaH, R-OH) | Alcohols (e.g., EtOH, i-PrOH) | 4-alkoxy analogs | Enhanced solubility or bioavailability |
Carboxylic Acid Derivative Reactions
The carboxylic acid group participates in standard activation and coupling reactions:
Example synthesis:
text2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid + H₂N-R (amine) → Amide derivative (80–95% yield, THF/DMF, rt) [4]
Amino Group Reactivity
The primary amine at position 2 engages in:
-
Schiff base formation : Condensation with aldehydes/ketones to form imines (reversible, pH-dependent).
-
Acylation : Acetyl or benzoyl chloride derivatives show stabilized hydrogen-bonding networks in crystallographic studies .
Electrophilic Aromatic Substitution
The pyrrolopyrimidine core undergoes electrophilic substitution at electron-rich positions (C3/C5):
| Reaction | Conditions | Outcome | Selectivity Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5-nitro derivative | Directed by methoxy group |
| Halogenation | NBS, CCl₄, light | C3-brominated product | Radical-mediated mechanism |
Cyclization and Ring Expansion
Under thermal or catalytic conditions:
-
Lactam formation : Intramolecular cyclization with activated carboxylic acid groups yields tricyclic lactams (potential kinase-binding motifs) .
-
Ring expansion with diazoalkanes : Forms 8-membered rings, though yields are moderate (40–60%).
Redox Reactions
-
Carboxylic acid reduction : LiAlH₄ reduces the acid to a primary alcohol (rarely utilized due to stability issues) .
-
Methoxy group demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, yielding a phenolic derivative for metal coordination studies.
Metal Complexation
The compound coordinates transition metals via:
-
Carboxylate oxygen
-
Pyrimidine nitrogen atoms
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | N1, O(carboxylate) | 8.2 ± 0.3 | Catalytic oxidation studies |
| Zn(II) | N3, O(carboxylate) | 6.7 ± 0.2 | Structural mimics of metalloenzymes |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anticancer properties. A study demonstrated that compounds similar to 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
- Neuroprotective Effects
- Antimicrobial Properties
Case Studies
- Inhibition of Thymidylate Synthase
- Development of Antiviral Agents
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2, 4, 6, and 7 (Table 1). These modifications significantly alter physicochemical properties:
Table 1: Substituent Variations and Key Properties
*Calculated based on molecular formula (C₉H₁₀N₄O₃).
†Estimated based on carboxylic acid pKa trends .
- Solubility: The carboxylic acid group at C6 improves aqueous solubility over non-polar analogs (e.g., 6-arylmethyl derivatives) .
Kinase Inhibition
- 4-(m-Bromoanilino) Derivatives: Exhibit IC₅₀ values of 0.1–10 µM against tyrosine kinases, with bromine enhancing target binding .
- N4-Aryl-6-Substituted Analogs: Demonstrated nanomolar potency against RET and VEGFR2 kinases, highlighting the importance of aryl groups at C4 .
Antimicrobial and Antiangiogenic Effects
Structure-Activity Relationships (SAR)
- C6 Modifications : Carboxylic acid enhances solubility but may limit blood-brain barrier penetration compared to carboxamide or ester derivatives (e.g., 6-carboxamide in ) .
- N7 Alkylation : Methyl groups (target compound) balance metabolic stability and steric effects, whereas cyclopentyl () or furan-2-ylmethyl () substituents enhance target selectivity .
Biological Activity
2-Amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrrolopyrimidine core, which is significant for its biological interactions.
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class can inhibit various kinases involved in critical signaling pathways. For instance, studies have shown that related compounds exhibit selective inhibition of protein kinase B (PKB/Akt) and colony-stimulating factor 1 receptor (CSF1R), which are pivotal in cancer progression and immune responses .
Inhibition of Protein Kinases
The compound has demonstrated potential as an ATP-competitive inhibitor of PKB, with selectivity over other kinases such as PKA. This selectivity is crucial for reducing off-target effects in therapeutic applications . The inhibition profile suggests that derivatives of this compound could be developed into effective anticancer agents.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays reported growth inhibition rates exceeding 75% at specific concentrations .
Neuroprotective Effects
In addition to anticancer activity, some derivatives have been investigated for their neuroprotective properties. Inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) have been explored for their potential role in treating Parkinson's Disease . The inhibition of LRRK2 is associated with reduced neuroinflammation and improved neuronal survival.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and what intermediates are critical for yield optimization?
The compound is synthesized via multi-step routes starting from phenylacetic acid derivatives. Key steps include:
- Cyclization of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate intermediates under sodium methoxide to form the pyrrolo[2,3-d]pyrimidine core .
- Functionalization via nucleophilic substitution (e.g., aniline coupling in isopropanol with HCl catalysis) to introduce aryl/alkyl groups at specific positions . Yield optimization requires careful control of reaction conditions (e.g., reflux time, stoichiometry of aniline derivatives) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- 1H NMR : Critical for confirming substituent positions (e.g., methoxy, methyl groups) and aromatic proton environments. For example, methyl groups at position 7 appear as singlets (δ ~3.6–3.8 ppm) .
- HPLC-MS : Validates purity and molecular ion peaks, especially for intermediates prone to side reactions (e.g., incomplete deprotection) .
- Elemental Analysis : Used to verify stoichiometry in final products .
Q. What are the primary biological activities reported for this compound?
The compound exhibits tyrosine kinase inhibition (e.g., VEGFR-2, EGFR) and antiangiogenic activity. In vitro assays show IC50 values in the nanomolar range for kinase inhibition, while in vivo models demonstrate tumor growth suppression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory potency?
- Substituent Analysis : The 4-methoxy group enhances binding to kinase ATP pockets, while the 7-methyl group improves metabolic stability. Aryl groups at position 6 (e.g., m-bromoanilino) increase hydrophobic interactions .
- Analogs : Ethyl/methyl ester derivatives at position 6 show reduced solubility but higher membrane permeability, suggesting prodrug strategies .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., CYP450 assays) to explain discrepancies. Poor solubility may limit in vivo activity despite high in vitro potency .
- Tumor Microenvironment Models : Use 3D co-culture systems or zebrafish angiogenesis assays to mimic in vivo conditions .
Q. How can computational modeling improve the design of derivatives with enhanced solubility?
- Molecular Dynamics Simulations : Predict solvation free energy to prioritize substituents (e.g., polar groups at position 6) .
- Salt Formation Screening : Test hydrochloride or phosphate salts to improve aqueous solubility without altering biological activity .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause off-target effects .
- Selectivity Screening : Profile against non-target kinases (e.g., JAK2, Src) to minimize immunosuppressive side effects .
Methodological Considerations
Q. How are regiochemical ambiguities in NMR spectra resolved for complex derivatives?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguish pyrrole H-5 from pyrimidine H-2) .
- Isotopic Labeling : Synthesize 13C-labeled analogs to confirm assignments .
Q. What synthetic modifications address poor solubility in biological assays?
- Ester-to-Acid Hydrolysis : Convert ethyl esters to carboxylic acids post-synthesis to enhance aqueous compatibility .
- Nanoparticle Formulation : Use PEGylated liposomes to improve bioavailability .
Tables for Key Data
Q. Table 1: Comparative Kinase Inhibition IC50 Values
| Derivative | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Source |
|---|---|---|---|
| Parent Compound | 12 ± 2 | 85 ± 10 | |
| 6-(m-Bromoanilino) | 8 ± 1 | 42 ± 5 | |
| 6-Ethyl Ester | 25 ± 3 | 120 ± 15 |
Q. Table 2: Solubility of Derivatives
| Derivative | Aqueous Solubility (µg/mL) | LogP |
|---|---|---|
| Parent Acid | 15 ± 2 | 1.2 |
| Ethyl Ester | 2 ± 0.5 | 3.8 |
| Hydrochloride Salt | 80 ± 5 | 0.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
